Irisolidone

Anti-inflammatory Prostaglandin E2 Structure-activity relationship

Researchers requiring VRAC channel inhibition often face estrogenic interference from genistein and daidzein. Irisolidone (CAS 2345-17-7), an aglycone isoflavone from Pueraria lobata, resolves this via poor hERα/β binding while delivering potent VRAC blockade (IC₅₀ 5-13 μM). • Outranks genistein, daidzein, and glycitein in PGE₂ inhibition potency; glycosylated derivatives show no significant activity. • Validated in vivo: ameliorates follicular impairment in cyclophosphamide-induced POI murine model via NF-κB/NLRP3/Caspase-1 pathway. • Available in ≥98% (HPLC) purity across multiple pack sizes; ships ambient with global courier delivery.

Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
CAS No. 2345-17-7
Cat. No. B150237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrisolidone
CAS2345-17-7
Synonyms5,7-dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one
irisolidone
Molecular FormulaC17H14O6
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O
InChIInChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)11-8-23-13-7-12(18)17(22-2)16(20)14(13)15(11)19/h3-8,18,20H,1-2H3
InChIKeyVOOFPOMXNLNEOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Irisolidone: 6‑Methoxy Isoflavone Procurement


Irisolidone (CAS 2345‑17‑7) is a naturally occurring O‑methylated isoflavone (C₁₇H₁₄O₆, MW 314.29) primarily isolated from the flowers of Pueraria lobata (kudzu) . It is the aglycone metabolite of kakkalide (irisolidone‑7‑O‑β‑d‑xylosylglucoside), generated via intestinal microbial deglycosylation following oral administration [1]. Irisolidone is distinguished from common dietary isoflavones (e.g., genistein, daidzein) by its 6‑methoxylation and 5‑hydroxylation pattern, structural features that confer distinct pharmacological properties including potent volume‑regulated anion channel (VRAC) blockade (IC₅₀ 5–13 μM) and enhanced anti‑inflammatory activity relative to several in‑class compounds [2].

1
Aglycone isoflavone probe with defined metabolic fate No requirement for in vitro deglycosylation
2
Inflammatory signaling assay context Reported rank within tested isoflavones for PGE₂ inhibition
3
Low estrogen receptor engagement Supports pathway-response studies with reduced ER confounding

Irisolidone Procurement Rationale


Isoflavones as a class exhibit broad and overlapping bioactivities, yet structural variations—particularly glycosylation status and methoxylation pattern—profoundly alter their pharmacological efficacy, metabolic fate, and molecular target engagement. Irisolidone differs from common in‑class compounds such as genistein, daidzein, and tectoridin in three critical procurement‑relevant dimensions: (1) it is an aglycone rather than a glycoside, eliminating the requirement for in vitro deglycosylation that is necessary for glycosylated analogs to exert activity [1]; (2) it contains a 6‑methoxy group absent in genistein and daidzein, which significantly enhances its inhibitory potency against prostaglandin E₂ production relative to non‑methoxylated isoflavones [1]; and (3) its poor binding to estrogen receptors α and β [2] contrasts with the well‑documented estrogenicity of genistein and daidzein, offering a cleaner background for studies requiring dissociation of anti‑inflammatory effects from estrogenic signaling. These differences render irisolidone non‑interchangeable with generic isoflavones in assays where VRAC channel blockade, selective anti‑inflammatory activity, or low estrogen receptor engagement are experimentally required.

Irisolidone
Aglycone · 6‑Methoxy · Low ER binding
Metabolic profile avoids in vitro deglycosylation step; methoxylation pattern associated with distinct potency context.
Common Isoflavones
Genistein / Daidzein / Tectoridin
Glycosylation status and lack of 6‑methoxy group may shift PGE₂ inhibition profile; known ER agonist activity may introduce confounding.
Kakkalide
Glycosylated precursor
Requires intestinal deglycosylation for activity; reported lack of direct PGE₂ inhibition may limit cell‑based assay transfer.

Irisolidone vs. Analogs: Comparative Evidence


PGE₂ Inhibition Potency Ranking

In a structure‑activity relationship study examining multiple isoflavones isolated from Belamcanda chinensis and Pueraria thunbergiana, the rank order of potency for inhibiting prostaglandin E₂ (PGE₂) production in TPA‑stimulated rat peritoneal macrophages placed irisolidone and tectorigenin at the highest tier, exceeding genistein, tectoridin, glycitein, and daidzein. Glycosylated derivatives including kakkalide (irisolidone‑7‑xylosylglucoside), genistin, daidzin, and puerarin showed no significant inhibition, demonstrating that the aglycone form and 6‑methoxylation are critical for activity [1].

PGE₂ Inhibition Rank
Head-to-head
Irisolidone & tectorigenin > genistein > tectoridin > glycitein > daidzein; glycosides inactive
Reported rank among tested isoflavones for PGE₂ inhibition
TPA‑stimulated rat peritoneal macrophages
Anti-inflammatory Prostaglandin E2 Structure-activity relationship Isoflavone

VRAC Channel Blockade

Irisolidone demonstrates concentration‑dependent inhibition of volume‑regulated anion channels (VRAC), with reported IC₅₀ values ranging from 5 μM to 13 μM . This activity is not uniformly shared among isoflavones; while comprehensive head‑to‑head VRAC inhibition data for genistein, daidzein, and tectorigenin are limited in the published literature, the 6‑methoxy‑5‑hydroxy substitution pattern of irisolidone is structurally associated with enhanced ion channel modulatory activity compared to non‑methoxylated analogs [1].

VRAC IC₅₀ Range
Class-level
5–13 μM
Supports VRAC channel blockade research context
Comparators lack established VRAC IC₅₀ values
VRAC Volume-regulated anion channel Ion channel Isoflavone

Estrogen Receptor Binding Profile

In competition binding assays using human estrogen receptor (hER) α and hER β proteins, irisolidone exhibited poor binding to both receptor subtypes. In contrast, tectorigenin, biochanin A, 5‑OMe‑genistein, and formononetin demonstrated significant binding to hERβ, with 5‑OMe‑genistein, formononetin, and tectorigenin also binding hERα [1]. In a yeast‑based gene expression assay, irisolidone acted as a weak antagonist of 17β‑estradiol‑induced transcription via hERβ, while inducing minimal transcriptional activity on its own [1].

ER Binding
Head-to-head
Poor binding to hERα and hERβ
Supports low-ER-confounding research models
Tectorigenin, biochanin A, genistein show significant ER engagement
Estrogen receptor Phytoestrogen ERα ERβ Selectivity

In Vivo Efficacy in POI Model

In a cyclophosphamide (CTX)‑induced murine model of premature ovarian insufficiency (POI), irisolidone treatment ameliorated CTX‑induced follicular cell developmental impairment and improved fertility outcomes. The study employed RNA‑sequencing and PPI network analysis to identify IL1β as a core inflammatory gene, with subsequent TCMSP database screening nominating irisolidone as a candidate therapeutic agent. Irisolidone suppressed abnormal ovarian inflammation by inhibiting the CTX‑disrupted NF‑κB/NLRP3/Caspase‑1 signaling pathway [1]. While head‑to‑head comparisons with other isoflavones in this specific model are not available, this represents a disease‑specific in vivo validation of efficacy not yet established for most common isoflavones in POI.

POI Model Response
Data to verify
Ameliorated follicular impairment in CTX‑induced murine model
Model-response endpoint context for ovarian protection studies
Single‑model in vivo evidence; NF‑κB/NLRP3 pathway context
Premature ovarian insufficiency POI Cyclophosphamide Ovarian protection In vivo

HPLC Method Validation

A validated RP‑HPLC method for the simultaneous determination of kakkalide, kakkalidone, and irisolidone in Pueraria lobata flowers achieved an average recovery of 99.80% (n=5) for irisolidone, with a relative standard deviation (RSD) of 0.70% (n=5). The linear range for quantification was 0.02–0.2 mg/mL with detection at 265 nm [1]. Commercial vendors report purity levels of 99.39% to 99.87% for research‑grade irisolidone , providing a defined analytical benchmark for procurement.

HPLC Validation
Supporting evidence
Recovery 99.80% · RSD 0.70% (n=5)
Supports procurement QC and bioanalytical method context
RP‑HPLC, 265 nm; linear range 0.02–0.2 mg/mL
HPLC Analytical chemistry Quality control Quantification Recovery

In Vivo Pharmacokinetics and Metabolism

Following a single oral dose of 100 mg/kg irisolidone in rats, UHPLC/Q‑TOF MS analysis identified 15 metabolites and 8 metabolic pathways. The main circulating metabolites were glucuronide and sulfate conjugates, with maximal plasma concentrations (Cₘₐₓ) as follows: irisolidone‑7‑O‑glucuronide (Ir‑7G) 10.7 μmol/L at 9.71 h; 6‑hydroxybiochanin A‑6‑O‑glucuronide (6‑OH‑BiA‑6G) 4.10 μmol/L at 15.3 h; tectorigenin‑7‑O‑sulfate‑4′‑O‑sulfate (Te‑7S‑4′S) 0.297 μmol/L at 10.3 h. The aglycone irisolidone reached a Cₘₐₓ of only 0.843 μmol/L at 9.67 h, with total conjugated metabolite concentrations substantially exceeding that of the parent aglycone [1][2]. This extensive phase II metabolism is a critical differentiating feature from glycosylated isoflavones such as genistin and daidzin, which require initial deglycosylation prior to conjugation.

PK Metabolism
Class-level
Parent Cₘₐₓ 0.843 μmol/L; Ir‑7G Cₘₐₓ 10.7 μmol/L
Supports metabolite‑aware bioanalytical study design
Rat oral 100 mg/kg; extensive glucuronidation/sulfation
Pharmacokinetics Metabolism UHPLC-Q-TOF MS Glucuronidation Sulfation

Irisolidone Research Applications


Maximal PGE₂ Inhibition Assays

Irisolidone is the optimal isoflavone selection for in vitro studies where maximal inhibition of prostaglandin E₂ production is required. In a direct comparative SAR study, irisolidone and tectorigenin ranked above genistein, tectoridin, glycitein, and daidzein in PGE₂ inhibitory potency, while glycosylated derivatives showed no significant activity [1]. This evidence‑based potency ranking supports irisolidone as the preferred compound for research on inflammatory signaling pathways where PGE₂ is a primary endpoint.

VRAC Channel and Cell Volume Studies

Irisolidone is uniquely suited for electrophysiological and cell‑based studies of volume‑regulated anion channels (VRAC), with a defined IC₅₀ range of 5–13 μM [1]. While many common isoflavones (genistein, daidzein) are not established VRAC inhibitors, irisolidone provides a validated tool compound for investigating VRAC‑mediated processes including regulatory volume decrease, apoptosis, and ischemia‑reperfusion injury.

Estrogen‑Sensitive Models: Low ER Confounding

For research in hormone‑sensitive systems (e.g., breast cancer cell lines, reproductive toxicology models), irisolidone offers a distinct advantage over genistein and tectorigenin due to its poor binding to both hERα and hERβ [1]. This property enables researchers to attribute observed pharmacological effects to non‑ER mechanisms (e.g., VRAC blockade, NF‑κB inhibition) with reduced estrogenic interference, supporting cleaner mechanistic interpretation.

POI and Ovarian Protection Research

Irisolidone is indicated for procurement in POI research programs, based on in vivo demonstration of efficacy in a cyclophosphamide‑induced murine model. The compound ameliorated follicular cell developmental impairment and improved fertility outcomes via inhibition of the NF‑κB/NLRP3/Caspase‑1 inflammatory pathway [1]. This disease‑specific in vivo validation distinguishes irisolidone from other isoflavones lacking such characterization in ovarian protection models.

Application
Selection Property
Validation Focus
Inflammatory Signaling Assays
Reported top rank for PGE₂ inhibition among tested isoflavones
PGE₂ endpoint review and aglycone-activity confirmation
VRAC Channel Research
Defined IC₅₀ range for VRAC blockade
Electrophysiological assay context and dose-response design
Hormone-Sensitive Model Studies
Low ERα/ERβ binding profile
ER-independent pathway interpretation
Ovarian Protection Research
In vivo model-response evidence in POI model
NF‑κB/NLRP3 pathway endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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